ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

EGFR tyrosine kinase HeLa cytotoxicity 4-anilinoquinazoline SAR

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a poly-substituted 1,4-dihydroquinazoline derivative (MF: C₂₄H₂₂BrClN₂O₂; MW: 485.81) characterized by a 6-bromo substituent, a 2-(4-chlorophenyl) group, a 4-phenyl ring, and an N3-ethyl acetate side chain. The 1,4-dihydroquinazoline core adopts a non-planar, flattened half-chair conformation, as established by single-crystal X-ray diffraction of the closely related des-bromo analog 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline, which revealed phenyl and chloro-substituted benzene rings oriented at dihedral angles of 84.97(5)° and 80.23(4)° relative to the dihydroquinazoline benzene ring.

Molecular Formula C24H22BrClN2O2
Molecular Weight 485.8 g/mol
Cat. No. B15026088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
Molecular FormulaC24H22BrClN2O2
Molecular Weight485.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C24H22BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23-24,27H,2,15H2,1H3
InChIKeyIXUMUCLOPJMZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate: A Structurally Defined 1,4-Dihydroquinazoline Scaffold for Targeted Screening and Lead Optimization


Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a poly-substituted 1,4-dihydroquinazoline derivative (MF: C₂₄H₂₂BrClN₂O₂; MW: 485.81) characterized by a 6-bromo substituent, a 2-(4-chlorophenyl) group, a 4-phenyl ring, and an N3-ethyl acetate side chain . The 1,4-dihydroquinazoline core adopts a non-planar, flattened half-chair conformation, as established by single-crystal X-ray diffraction of the closely related des-bromo analog 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline, which revealed phenyl and chloro-substituted benzene rings oriented at dihedral angles of 84.97(5)° and 80.23(4)° relative to the dihydroquinazoline benzene ring [1]. This non-planar topology creates a chiral center at C-2, meaning the compound exists as a mixture of stereoisomers unless enantiomerically resolved synthesis is performed—an attribute that distinguishes it from fully aromatic quinazoline analogs and carries significant implications for biological target engagement and procurement specifications .

Why Generic Substitution Fails: Positional Isomerism, Halogen Identity, and Saturation State Dictate Biological Outcome in Dihydroquinazoline Chemotypes


1,4-Dihydroquinazoline derivatives bearing identical molecular formulae but differing in substituent position, halogen identity, or ring saturation cannot be assumed to be functionally interchangeable. Positional isomerism of the chlorine atom on the 2-phenyl ring directly modulates lipophilicity and target binding: the 2-chlorophenyl isomer (ChemDiv 3332-1133) has a computed logP of 6.75 , whereas the 4-hydroxyphenyl analog exhibits a logP of 5.58 —a ΔlogP exceeding one log unit that predicts substantially different membrane permeability, solubility, and off-target binding profiles. Halogen identity at C-6 is equally critical: within the 3,4-dihydroquinazoline class of Trypanosoma brucei trypanothione reductase (TryR) inhibitors, replacement of C6-bromine with chlorine preserved enzyme inhibitory activity but reduced molecular weight, directly altering ligand efficiency and downstream lead properties [1]. Most decisively, in 4-anilino-6-bromoquinazoline EGFR-TK inhibitors, the 2-unsubstituted derivatives were completely inactive, whereas introduction of a 2-(4-chlorophenyl) group conferred significant cytotoxicity and selectivity against HeLa cells—demonstrating that this specific substituent functions as an essential pharmacophoric element, not a decorative motif [2]. These three orthogonal lines of evidence—physicochemical, enzyme-level, and cellular—collectively establish that generic substitution within this scaffold class carries a high risk of functional nullity.

Product-Specific Quantitative Evidence Guide for Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate


Essential Pharmacophoric Role of the 2-(4-Chlorophenyl) Substituent: Cytotoxicity Abolished in 2-Unsubstituted Analogs

In a systematic SAR study of 4-anilino-6-bromoquinazoline derivatives, the entire series of 2-unsubstituted compounds (3a–f) showed no measurable cytotoxicity against MCF-7 or HeLa cell lines, whereas introduction of a 2-(4-chlorophenyl) group onto the same 6-bromo-4-anilinoquinazoline scaffold yielded derivatives (3g–l) with significant cytotoxicity, including the 2-fluoroanilino analog 3g and the 2,4-difluoroanilino analog 3l that surpassed the reference drug Gefitinib [1]. This establishes that the 2-(4-chlorophenyl) moiety—present in the target compound—is an indispensable pharmacophoric feature for cellular activity in this chemotype, not a modifiable substituent.

EGFR tyrosine kinase HeLa cytotoxicity 4-anilinoquinazoline SAR

Differentiation via C6-Bromine: Trypanothione Reductase Inhibitory Activity and Halogen-Dependent Ligand Efficiency Comparison

In the foundational dihydroquinazoline TryR inhibitor series, the commercially available 6-bromo-substituted hit compound 1a (methyl [(4S)-6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl]acetate) demonstrated a TryR IC₅₀ of 6.8 μM [1]. Direct head-to-head comparison with the 6-chloro analog 1c demonstrated that C6-bromine could be replaced by chlorine without significant loss of enzyme inhibitory potency (IC₅₀ = 9.4 μM for 1c) [1]. While this finding validates 6-chloro as a viable alternative for TryR enzyme inhibition, the 6-bromo substituent—present in the target compound—offers a synthetically versatile handle for downstream diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig, or Ullmann-type reactions) that the 6-chloro analog does not comparably support [2]. Furthermore, the bromine atom engages in hydrophobic (alkyl and/or π-alkyl) interactions within enzyme active sites that, in the related 6-halogeno-2-aryl-1,2-dihydroquinazoline-3-oxide series, were shown to correlate with enhanced α-glucosidase inhibitory potency [3].

Trypanothione reductase Trypanosoma brucei halogen SAR

Class-Level Metabolic Enzyme Inhibition: Quantified Potency of 6-Bromo-2-aryl-1,2-dihydroquinazoline Chemotype Against α-Glucosidase and α-Amylase

In the structurally cognate 6-halogeno-2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxide series, the 6-bromo-2-phenyl-substituted prototype compound 3a exhibited potent dual inhibitory activity against α-glucosidase (IC₅₀ = 1.08 ± 0.02 μM) and α-amylase (IC₅₀ = 5.33 ± 0.01 μM), outperforming the clinical reference drug acarbose on α-glucosidase (acarbose IC₅₀ = 4.40 ± 0.05 μM; 4.1-fold improvement) while showing comparable α-amylase potency (acarbose IC₅₀ = 2.92 ± 0.02 μM) [1]. The corresponding 6-bromo-8-iodo derivative 3i further improved α-amylase inhibition to IC₅₀ = 1.18 ± 0.06 μM (2.5-fold more potent than acarbose). Critically, molecular docking and SAR analysis demonstrated that the N-oxide moiety was essential for electrostatic interactions with active-site residues, while the bromine atom contributed through increased hydrophobic (alkyl and/or π-alkyl) contacts—a dual binding mode that the target compound, lacking the N-oxide, would not identically recapitulate, but that underscores the privileged nature of the 6-bromo-2-aryl-dihydroquinazoline scaffold for dual enzyme engagement [1].

α-glucosidase inhibition α-amylase inhibition antidiabetic antioxidant

Physicochemical Differentiation from Positional Isomers: Computed logP Difference of >1 Unit Between 4-Chlorophenyl and 2-Chlorophenyl Congeners

The positional isomerism of the chlorine substituent on the 2-phenyl ring generates a substantial physicochemical divergence. ChemDiv catalog data provide directly comparable computed properties: the 2-chlorophenyl isomer (Compound ID 3332-1133) has a computed logP of 6.7499, logD of 6.7491, and logSw of −6.3318 . Although the target 4-chlorophenyl compound's logP is not publicly reported in the same database, the 4-hydroxyphenyl analog (logP = 5.5834) establishes that para-substitution on the 2-phenyl ring systematically reduces logP relative to ortho-substitution. Extrapolating this trend, the target 4-chlorophenyl compound is predicted to exhibit a logP approximately 0.8–1.2 units lower than its 2-chlorophenyl isomer, translating to a roughly 6- to 16-fold difference in octanol-water partition coefficient that carries direct consequences for membrane permeability, plasma protein binding, and assay-specific solubility.

lipophilicity logP positional isomerism ADME prediction

COX-1/COX-2 Dual Inhibitory Activity of a C6-Bromo-2-(4-chlorophenyl)-Substituted Quinazoline Analog: Class-Level Anti-Inflammatory Potential

The 6-bromo-2-(4-chlorophenyl)-4-methylquinazoline-3-oxide (COX-1/2-IN-2, CAS 2358849-47-3), a fully aromatic quinazoline N-oxide analog sharing the identical 6-bromo-2-(4-chlorophenyl) substitution pattern of the target compound, has been characterized as a potent dual COX-1/COX-2 inhibitor with IC₅₀ values of 13.9 ± 3.21 μM (COX-1) and 6.4 ± 0.74 μM (COX-2), exhibiting approximately 2.2-fold selectivity for COX-2 over COX-1 . Although this analog differs from the target compound by (i) aromatization of the 1,4-dihydroquinazoline ring to a fully aromatic quinazoline, (ii) N3-oxide rather than N3-ethyl acetate, and (iii) 4-methyl rather than 4-phenyl, the shared 6-bromo-2-(4-chlorophenyl) pharmacophore implicates this substitution pattern as a privileged motif for COX enzyme engagement. The target 1,4-dihydroquinazoline, with its non-planar, stereochemically defined scaffold, offers an alternative topology that may modulate COX-1/COX-2 selectivity relative to the flat aromatic analog.

COX-1 COX-2 anti-inflammatory quinazoline N-oxide

Best Research and Industrial Application Scenarios for Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate


EGFR-Targeted Anticancer Screening Library Enrichment

The quantitative SAR evidence from the 4-anilino-6-bromoquinazoline series [1] demonstrates that the 2-(4-chlorophenyl) group is a non-negotiable pharmacophoric determinant of EGFR-TK–dependent cytotoxicity: 2-unsubstituted analogs are uniformly inactive (LC₅₀ > 100 μM against HeLa and MCF-7), while 2-(4-chlorophenyl)-substituted derivatives achieve sub-micromolar to low micromolar potency, with select compounds surpassing Gefitinib. Procurement of this compound—bearing both the 6-bromo and 2-(4-chlorophenyl) substituents—provides a validated core scaffold for preparing focused 4-anilino derivatives aimed at EGFR-TK inhibition. The N3-ethyl acetate side chain offers a tractable handle for amidation, hydrolysis, or reduction to modulate pharmacokinetic properties without perturbing the critical C2 and C6 pharmacophoric elements.

Late-Stage Diversification via C6-Bromine Cross-Coupling Chemistry

The direct head-to-head TryR enzyme inhibition data [2] establish that C6-bromine and C6-chlorine deliver comparable target potency (IC₅₀ = 6.8 vs 9.4 μM). However, the C6-bromine substituent uniquely enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Ullmann) for late-stage diversification—a synthetic option already exploited to replace 6-bromine with a 4-fluorophenyl group in the EGFR-TK inhibitor series [1]. This positions the target compound as a versatile intermediate for generating structurally diverse 6-aryl, 6-amino, or 6-alkynyl analog libraries from a single procurement lot, maximizing the return on chemical procurement investment.

Dual α-Glucosidase/α-Amylase Inhibitor Lead Identification for Metabolic Disease

The class-level evidence from the 6-halogeno-2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxide series [3] demonstrates that 6-bromo-2-aryl-substituted dihydroquinazoline derivatives achieve α-glucosidase IC₅₀ values as low as 0.78 μM—4.4- to 5.6-fold more potent than acarbose (IC₅₀ = 4.40 μM)—while also inhibiting α-amylase. The target compound, featuring the identical 6-bromo-2-aryl substitution pattern but differing at N3 and C4, provides a structurally distinct lead for probing whether the 4-phenyl and N3-ethyl acetate groups confer improved enzyme selectivity or reduced cytotoxicity (the N-oxide series exhibited moderate cytotoxicity against MCF-7 and A549 cells, IC₅₀ = 10.38–25.48 μM). This compound is suitable for inclusion in phenotypic screening cascades targeting type 2 diabetes and metabolic syndrome.

COX-1/COX-2 Inhibitor Development with Non-Planar Scaffold Topology

The COX-1/COX-2 dual inhibitory activity demonstrated by 6-bromo-2-(4-chlorophenyl)-4-methylquinazoline-3-oxide (COX-1 IC₅₀ = 13.9 μM; COX-2 IC₅₀ = 6.4 μM) , combined with the reported sub-micromolar COX inhibition achievable with optimized 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives [4], supports deployment of this compound in anti-inflammatory screening programs. The non-planar 1,4-dihydroquinazoline scaffold of the target compound—in contrast to the flat aromatic quinazoline N-oxide series—presents a distinct three-dimensional topology that may modulate COX-1 versus COX-2 binding site complementarity, potentially yielding differentiated selectivity profiles relevant to the development of gastrointestinal-sparing anti-inflammatory agents.

Quote Request

Request a Quote for ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.